molecular formula C4H5NOS B036803 2-Methyl-4-isothiazolin-3-one CAS No. 2682-20-4

2-Methyl-4-isothiazolin-3-one

Cat. No.: B036803
CAS No.: 2682-20-4
M. Wt: 115.16 g/mol
InChI Key: BEGLCMHJXHIJLR-UHFFFAOYSA-N
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Description

Methylisothiazolinone is an organic compound with the chemical formula C₄H₅NOS. It is a white solid and belongs to the class of isothiazolinones, which are heterocyclic compounds used as biocides. Methylisothiazolinone is widely used in personal care products and industrial applications due to its antimicrobial properties .

Preparation Methods

Methylisothiazolinone is synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction involves the use of methylene dichloride and potassium iodide as reagents, and the process is carried out at a temperature of 5-15°C. The product is then neutralized with a sodium bicarbonate aqueous solution to obtain a 50% content methylisothiazolinone aqueous solution . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and concentration for commercial use .

Chemical Reactions Analysis

Methylisothiazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloromethylisothiazolinone and methylamine. The major products formed from these reactions are typically other isothiazolinone derivatives . The compound’s reactivity is influenced by its heterocyclic structure, which allows it to participate in a wide range of chemical transformations .

Scientific Research Applications

2.1. Preservative in Consumer Products

MIT is commonly used as a preservative in personal care products such as shampoos, conditioners, lotions, and wipes. Its effectiveness in preventing microbial spoilage extends the shelf life of these products.

Example Case Study:
A study assessed the risk of MIT in laundry detergents, demonstrating that MIT could be reliably measured in fabric samples after washing cycles. The detection limit was established at 0.05 µg/g, indicating the compound's persistence in treated materials .

2.2. Paints and Coatings

In industrial settings, MIT is incorporated into paints, coatings, and adhesives to inhibit microbial growth that can lead to product degradation.

Research Findings:
Health Canada has recognized MIT as an active ingredient for use as an in-container preservative in polymer latices and metal-working fluids, emphasizing its role in maintaining product integrity .

2.3. Water Treatment

MIT is also utilized in water treatment processes to control microbial populations in cooling towers and other industrial water systems.

Environmental Safety Assessments

Research has investigated the environmental impact of MIT, particularly its toxicity to aquatic organisms. A study highlighted the differential sensitivity of daphnids (aquatic crustaceans) to MIT exposure, providing insights into the biochemical mechanisms underlying these variations . Such studies are crucial for assessing the ecological risks associated with biocide use.

Health Considerations

While MIT is effective as a biocide, concerns have been raised regarding its potential health effects. Laboratory studies indicate that it can cause skin irritation and allergic reactions upon contact . Regulatory bodies have established safety guidelines to mitigate risks associated with exposure during product handling.

Regulatory Status

MIT's use is regulated by various health authorities worldwide due to its potential toxicity at high concentrations. For instance, Health Canada has set limits on its application based on toxicological studies that determine safe exposure levels for humans .

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Personal Care ProductsPreservative in shampoos, lotionsDetected in fabric samples post-wash
Paints and CoatingsInhibits microbial growth in industrial formulationsRecognized by Health Canada for use
Water TreatmentControls microbial populations in industrial water systemsDifferential sensitivity observed in aquatic organisms
Regulatory OversightSubject to safety assessments by health authoritiesEstablished exposure limits based on toxicology

Mechanism of Action

Methylisothiazolinone exerts its effects through a two-step mechanism. Initially, it rapidly inhibits the growth and metabolism of microbial cells by disrupting metabolic pathways involving dehydrogenase enzymes. This is followed by irreversible cell damage, leading to the loss of cell viability . The compound’s ability to interfere with essential cellular processes makes it an effective biocide.

Biological Activity

2-Methyl-4-isothiazolin-3-one (MI) is a widely used biocide known for its antimicrobial properties. It is primarily employed in the formulation of various consumer products, including cosmetics, detergents, and industrial applications, due to its efficacy against bacteria and fungi. This article provides a comprehensive overview of the biological activity of MI, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

The biological activity of MI is primarily attributed to its ability to disrupt cellular functions in microorganisms. The compound diffuses across bacterial cell membranes and fungal cell walls, leading to the following effects:

  • Inhibition of Enzymatic Activity : MI reacts with thiol groups in proteins, particularly those containing cysteine residues, thereby inhibiting key enzymatic functions essential for microbial metabolism and survival .
  • Induction of Apoptosis : Studies have shown that MI can induce apoptosis in various cell types by activating pro-apoptotic pathways. For instance, exposure to MI has been linked to increased levels of pro-apoptotic proteins such as BAX and cleaved caspase-3 in alveolar epithelial cells .
  • Pro-inflammatory Responses : MI exposure has been associated with the release of pro-inflammatory cytokines (e.g., TNF-α and IL-1β), indicating its potential to trigger inflammatory responses in human tissues .

Toxicity Profiles

The toxicity of MI is a critical aspect of its biological activity. Various studies have documented its effects on human health and environmental safety:

  • Acute Toxicity : MI is classified as highly toxic via oral and dermal routes and moderately toxic through inhalation. It is corrosive to skin and eyes, with significant potential for causing allergic reactions .
  • Chronic Effects : Long-term exposure studies have indicated that MI can lead to adverse effects on body weight, food consumption, and reproductive outcomes in animal models . Notably, developmental toxicity was observed at doses that were also toxic to the mother.
Toxicity Parameter Observed Effects
Acute Oral ToxicityHigh
Dermal ToxicityHigh
Inhalation ToxicityModerate
Skin SensitizationYes
CorrosivityYes

Case Studies

Recent research has provided insights into the biological activity of MI through various case studies:

  • Dermatological Reactions : A multicenter study involving 8,680 patients reported allergic contact dermatitis linked to MI exposure in cosmetic products. The study highlighted the sensitizing potential of MI when used in personal care formulations .
  • Respiratory Health : Research conducted by Yang et al. demonstrated that MI exposure in bronchial epithelial cells led to increased apoptosis and inflammatory responses. This study underscores the respiratory risks associated with inhalation exposure to products containing MI .
  • Ecotoxicological Impact : A study assessing the effects of MI on aquatic organisms found significant toxicity levels that could disrupt local ecosystems. The Minimum Inhibitory Concentration (MIC) for various microbial strains indicated that MI effectively inhibits growth at low concentrations, raising concerns about environmental persistence .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess MIT's toxicity in aquatic organisms, and what methodological considerations are critical for reproducibility?

  • Answer: Studies frequently employ Daphnia magna and Xenopus laevis as model organisms. For Daphnia, acute toxicity tests (e.g., 48-hour EC₅₀) under standardized OECD 202 guidelines are recommended, with biochemical assays (e.g., oxidative stress markers like glutathione reductase) to assess mechanistic pathways . In Xenopus, tail regeneration assays require controlled exposure durations (e.g., 24–72 hours) and precise MIT concentrations (0.1–10 ppm) to avoid confounding systemic toxicity. Ensure water quality parameters (pH 7–8, 20°C) are maintained to replicate natural habitats .

Q. How can MIT be quantified in environmental samples, and what analytical methods are most reliable?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is widely used. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with acetonitrile:water (75:25 v/v) as the mobile phase . For complex matrices (e.g., soil), ultrasonic extraction followed by SPE purification improves recovery rates (>90%). Calibration curves should span 0.1–100 µg/mL, with limits of detection (LOD) < 0.05 µg/mL .

Q. What safety protocols are essential when handling MIT in laboratory settings?

  • Answer: MIT is a potent sensitizer and irritant. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Waste must be neutralized with 1% sodium bisulfite before disposal. For spills, absorb with inert material (e.g., vermiculite) and treat with 5% sodium hydroxide to degrade MIT .

Q. What are the key physicochemical properties of MIT that influence its stability in experimental formulations?

  • Answer: MIT is water-soluble (489 g/L at 20°C) and stable at pH 2–12. However, degradation accelerates at >90°C or in reducing environments. For long-term storage (2–8°C), prepare stock solutions in deionized water with 0.1% sodium chloride to prevent microbial growth .

Q. How does MIT interact with biological macromolecules, and what assays can elucidate these interactions?

  • Answer: MIT reacts with cysteine residues in proteins, forming disulfide bonds. Use dimedone trapping followed by LC-MS (m/z 256.1 for dimedone adducts) to detect sulfenic acid intermediates. Incubate MIT (0.1–1 mM) with target proteins in ammonium bicarbonate buffer (pH 8) at 37°C for 1–24 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity thresholds of MIT across species?

  • Answer: Variations in sensitivity (e.g., Daphnia EC₅₀ = 1.2 ppm vs. algae EC₅₀ = 0.3 ppm) may stem from species-specific metabolic pathways. Conduct comparative transcriptomics to identify detoxification genes (e.g., cytochrome P450 isoforms). Standardize exposure conditions (e.g., static vs. flow-through systems) and include internal controls (e.g., benzoquinone) to validate assays .

Q. What strategies optimize MIT synthesis for high purity (>95%) while minimizing hazardous byproducts?

  • Answer: MIT is synthesized via cyclization of methyl-3-mercaptopropionamide with chlorine. Optimize reaction temperature (40–50°C) and stoichiometric ratios (1:1.05 amine:chlorine) to suppress dimerization. Purify via recrystallization in ethyl acetate:hexane (3:7), yielding >95% purity (verified by NMR and HPLC) .

Q. What are the long-term environmental fate and biodegradation pathways of MIT in aquatic ecosystems?

  • Answer: MIT is readily biodegradable (98% in 48 hours under OECD 302B), with hydrolysis as the primary pathway. Use LC-MS/MS to track metabolites (e.g., methylacrylic acid sulfoxide). However, in anaerobic sediments, persistence increases (t½ > 60 days); simulate these conditions with sealed microcosms and GC-MS headspace analysis .

Q. How does MIT’s efficacy as a preservative vary in complex matrices (e.g., cell culture media vs. industrial coatings)?

  • Answer: In protein-rich media (e.g., DMEM), MIT’s activity declines due to thiol binding. Pre-test compatibility via challenge tests (ISO 11930): inoculate media with Pseudomonas aeruginosa and monitor MIC (typically 5–15 ppm). For coatings, incorporate MIT (0.01–0.05%) during emulsification to enhance stability .

Q. What regulatory challenges arise from conflicting toxicological data for MIT, and how can in silico models address these gaps?

  • Answer:
    Discrepancies in NOAEL (0.3–1.0 mg/kg/day) complicate EU-LCI derivations. Use QSAR models (e.g., OECD Toolbox) to predict chronic endpoints based on acute data. Validate with in vitro assays (e.g., skin sensitization: KeratinoSens™; EC₃ > 1,000 µg/mL indicates low risk) .

Properties

IUPAC Name

2-methyl-1,2-thiazol-3-one
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InChI

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3
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InChI Key

BEGLCMHJXHIJLR-UHFFFAOYSA-N
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Canonical SMILES

CN1C(=O)C=CS1
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Molecular Formula

C4H5NOS
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Related CAS

26172-54-3 (hydrochloride)
Record name Methylisothiazolinone
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DSSTOX Substance ID

DTXSID2034259
Record name 2-Methyl-3(2H)-isothiazolone
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Molecular Weight

115.16 g/mol
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Physical Description

Liquid; NKRA, Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS]
Record name 3(2H)-Isothiazolone, 2-methyl-
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Boiling Point

BP: 93 °C at 0.03 mm Hg
Record name Methylisothiazolinone
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Solubility

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL)
Record name Methylisothiazolinone
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Density

1.35 g/mL at 25 °C, Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/
Record name Methylisothiazolinone
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Vapor Pressure

0.062 mm Hg at 25 °C
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Mechanism of Action

Neurodegenerative disorders in humans may be triggered or exacerbated by exposure to occupational or environmental agents. ...a brief exposure to methylisothiazolinone, a widely used industrial and household biocide, is highly toxic to cultured neurons but not to glia. /The study/ also show that the toxic actions of this biocide are zinc dependent and require the activation of p44/42 extracellular signal-regulated kinase (ERK) via a 12-lipoxygenase-mediated pathway. The cell death process also involves activation of NADPH oxidase, generation of reactive oxygen species, DNA damage, and overactivation of poly(ADP-ribose) polymerase, all occurring downstream from ERK phosphorylation. The toxic effects of methylisothiazolinone and related biocides on neurons have not been reported previously. Because of their widespread use, the neurotoxic consequences of both acute and chronic human exposure to these toxins need to be evaluated., Focal adhesion kinase (FAK) is a non-receptor protein tyrosine kinase (PTK) which acts as an early modulator in the integrin signaling cascade. FAK phosphorylation and its consequent activation regulate several basic biological cellular functions. On the contrary, dysregulation of FAK signaling is implicated in the malignant transformation of cells, as well as in nonmalignant pathological conditions. With respect to cytotoxicity, accumulating data indicate that FAK participates in the mechanism of action of the known cytotoxic reactive oxygen species (ROS). Additionally, evidence was presented that different cytotoxic substances, such as arsenic (As), lead (Pb), acrylamide, methylisothiazolinone (MIT), dichlorovinylcysteine (DCVC) and halothane, acted, at least in part, by downregulating FAK tyrosine phosphorylation, while the bacterial toxins Pasteurella multocida toxin and Escherichia coli cytotoxic necrotizing factor, have been shown to exert cytotoxic effects by inducing FAK tyrosine phosphorylation. The observation that upregulation as well as downregulation of FAK activity both result in cytotoxic effects seems contradictory. Even though a common mode of action, with respect to the dysregulation of FAK signaling, for these cytotoxic substances has not yet been discovered, a cumulative approach could be established by focusing on FAK activation and signaling cascade. According to these data, interfering with FAK signaling might be of a potential use in blocking these cytotoxic effects., Methylisothiazolinone (MIT) is a biocide widely used in industrial and cosmetic products with potential as a neurotoxicant. /it was/ previously reported that short acute exposures to relatively high concentrations of MIT (100 uM) lead to widespread and selective neuronal death in vitro. To evaluate the biological properties of chronic exposures to MIT, freshly dissociated rat cortical neurons were continuously exposed to low concentrations (0.1-3 uM) of the biocide in serum-containing media. Although /this study/ observed minimal effects on cell viability, MIT induced a dramatic inhibition of neurite outgrowth. Immunoblotting and immunoprecipitation experiments revealed that focal adhesion kinase (FAK) phosphorylation was primarily affected by the MIT treatment. The phosphorylation level at tyrosines 576 and 861 of FAK was significantly decreased and likely contributed to the overall reduction of tyrosine phosphorylation of this protein. MIT inhibited Src family kinases (SFKs) in cell-free assays and led to the physical dissociation of FAK from the signaling complexes that it normally forms with c-Src and Fyn in developing neurons. High-density neuronal cultures were then employed to increase cell-to-cell contact. This approach resulted in an overall enhancement of SFKs and FAK phosphorylation and could overcome the deficits induced by MIT. This study suggests that a disruption of FAK-SFK complexes due to SFK inhibition leads to FAK dysfunction, with detrimental effects to immature neurons. Prolonged exposure to low levels of MIT and related compounds may have damaging consequences to the developing nervous system.
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Impurities

Impurity (manufacturing by-products)[Table#8182]
Record name Methylisothiazolinone
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Color/Form

Colorless prisms

CAS No.

2682-20-4
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Melting Point

50-51 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-isothiazolin-3-one
Reactant of Route 2
2-Methyl-4-isothiazolin-3-one
Reactant of Route 3
2-Methyl-4-isothiazolin-3-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Methyl-4-isothiazolin-3-one

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